

Spectroscopic Profile of Cyclopropyl Azide: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropyl azide

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropyl azide**, a versatile building block in organic synthesis. Due to the inherent instability of small organic azides, this document combines available experimental data with high-quality computational predictions to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Detailed experimental protocols for synthesis and spectroscopic analysis are also presented to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **cyclopropyl azide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insight into the electronic environment of the hydrogen and carbon atoms within the **cyclopropyl azide** molecule. Due to the limited availability of published experimental spectra for the parent compound, the following data is based on computational predictions and analysis of related structures.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Cyclopropyl Azide**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.65	Multiplet	CH-N ₃ (1H)
~0.85	Multiplet	CH ₂ cis to N ₃ (2H)
~0.75	Multiplet	CH ₂ trans to N ₃ (2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Cyclopropyl Azide**

Chemical Shift (δ) ppm	Assignment
~35.0	CH-N ₃
~7.0	CH ₂

Note: Predicted chemical shifts were obtained using advanced computational algorithms. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropyl azide** is characterized by a strong, sharp absorption band in the region typical for the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Frequencies for **Cyclopropyl Azide**

Frequency (cm ⁻¹)	Intensity	Assignment
~2115	Strong	N ₃ asymmetric stretch
~3080-3000	Medium	C-H stretch (cyclopropyl)
~1250	Medium	N ₃ symmetric stretch
~1050	Medium	Cyclopropyl ring deformation

Experimental Protocols

Safety Precaution: **Cyclopropyl azide** is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid exposure to heat, friction, and shock.

Synthesis of Cyclopropyl Azide

A common and effective method for the synthesis of **cyclopropyl azide** is the diazotization of cyclopropylamine followed by reaction with sodium azide.^[1]

Materials:

- Cyclopropylamine
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium azide (NaN_3)
- Diethyl ether
- Deionized water
- Ice bath

Procedure:

- In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of cyclopropylamine in aqueous hydrochloric acid, cooled to $0\text{ }^{\circ}\text{C}$ in an ice bath.
- Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred cyclopropylamine solution, maintaining the temperature below $5\text{ }^{\circ}\text{C}$.
- After the addition is complete, continue stirring the mixture at $0\text{ }^{\circ}\text{C}$ for an additional 30 minutes to ensure the complete formation of the cyclopropyl diazonium salt.
- In a separate beaker, dissolve sodium azide in deionized water and cool the solution to $0\text{ }^{\circ}\text{C}$.

- Slowly add the freshly prepared cyclopropyl diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
- After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic layers with deionized water and brine, then dry over anhydrous magnesium sulfate.
- Carefully remove the solvent under reduced pressure at low temperature to obtain crude **cyclopropyl azide**.

Note: Due to its volatility and potential for explosive decomposition, further purification by distillation should be avoided. The crude product is often used directly in subsequent reactions.

NMR Spectroscopic Analysis

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Procedure:

- Accurately weigh approximately 5-10 mg of the **cyclopropyl azide** sample and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a clean, dry NMR tube.
- Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopic Analysis

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer

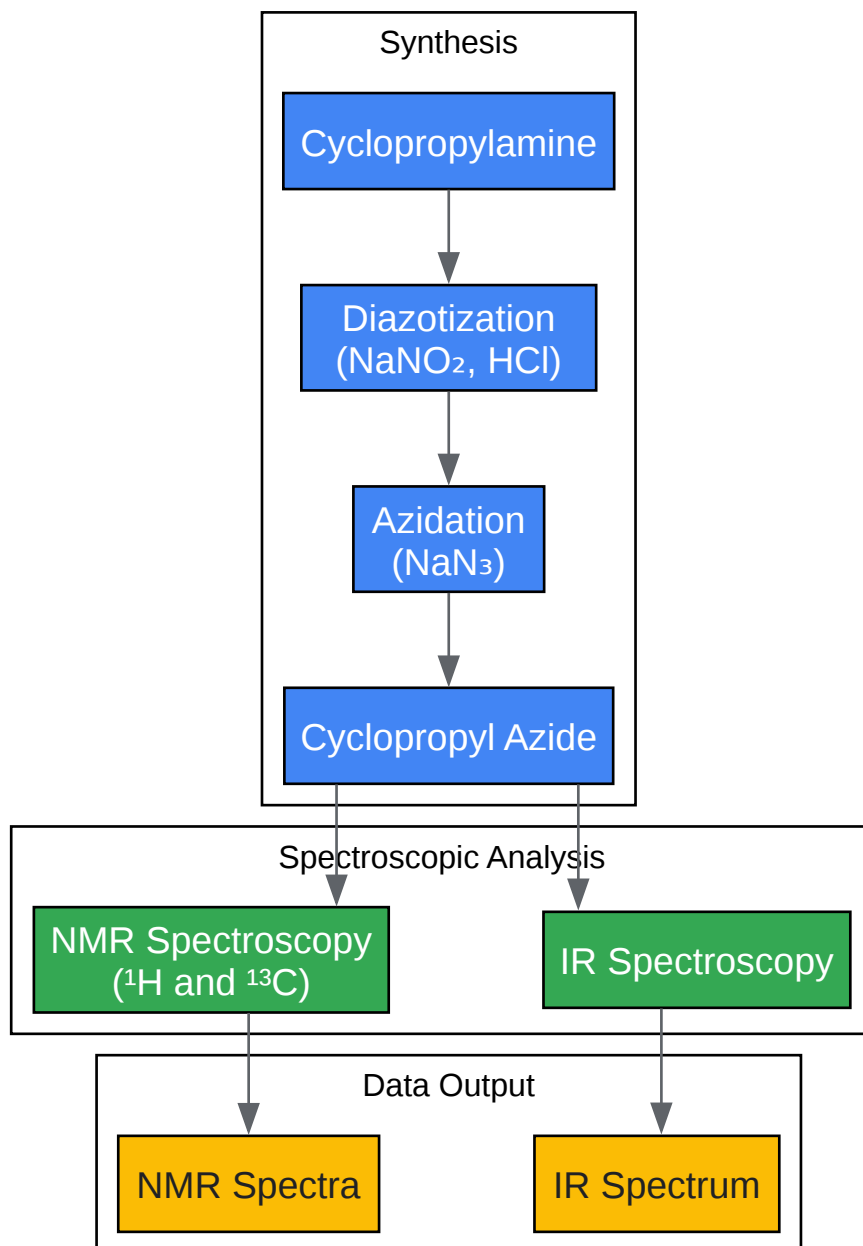
Procedure:

- For a neat liquid sample, place a small drop of **cyclopropyl azide** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

Logical Relationships and Workflows

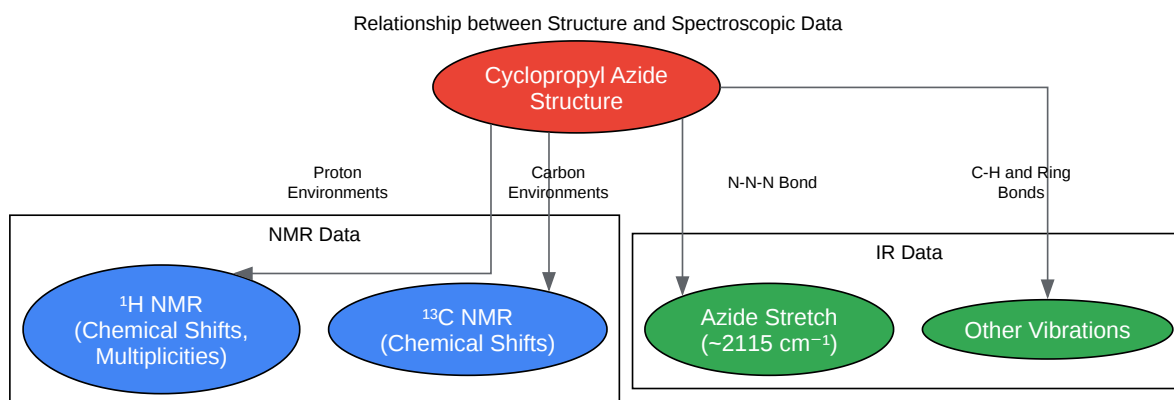
The following diagrams illustrate the key relationships and workflows described in this guide.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis and spectroscopic characterization of **cyclopropyl azide**.



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Caption: Correlation of **cyclopropyl azide**'s structure with its key NMR and IR spectroscopic features.

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References

- 1. CASPRE [caspre.ca]
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